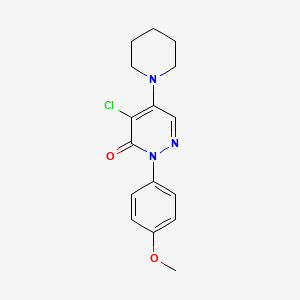

4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone

Description

4-Chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a heterocyclic pyridazinone core substituted with a chlorine atom at position 4, a 4-methoxyphenyl group at position 2, and a piperidine ring at position 5. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects, depending on their substituents .

Properties

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-22-13-7-5-12(6-8-13)20-16(21)15(17)14(11-18-20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJHAYWBQLHCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced via electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.

Piperidino Substitution: The piperidino group can be introduced through nucleophilic substitution reactions, where the pyridazinone derivative reacts with piperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro, methoxy, and piperidino groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Pharmacological Activity

Position 2 Substitutions

- Target Compound : The 4-methoxyphenyl group at position 2 enhances lipophilicity and may improve membrane permeability compared to smaller substituents. This group is structurally distinct from the β-trifluoroethyl or hydroxyethyl groups seen in other analogs, which influence metabolic stability .

- Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone): A clinical analgesic/anti-inflammatory agent with a methyl group at position 2 and morpholino at position 5.

- 4-Chloro-5-methoxy-3(2H)-pyridazinone (5): Lacks a position 2 substituent, simplifying synthesis but reducing pharmacological potency .

Position 5 Substitutions

- Piperidino vs. Morpholino (Emorfazone): Contains an oxygen atom, increasing polarity and altering electronic effects . Piperazino (4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone): A two-nitrogen ring, enhancing hydrogen-bonding capacity and solubility. Piperazino derivatives are often associated with CNS activity .

Position 4 Substitutions

- The chlorine atom at position 4 is conserved in many analogs (e.g., TZC-5665, a cardiac agent ), suggesting its role in stabilizing the pyridazinone core and modulating electron distribution.

Pharmacological Profiles

Physical and Structural Properties

- Molecular Weight: Target Compound: ~325–391 g/mol (estimated based on analogs in and ). Piperazino Analog (sc-316097): 325.20 g/mol .

Biological Activity

4-Chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core, which is known for various biological activities. The presence of the piperidine ring and the methoxyphenyl group enhances its interaction with biological targets.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyridazinone, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that related compounds inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Specifically, derivatives showed selective inhibition towards COX-2, suggesting their potential as anti-inflammatory agents without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 8a | 59 | 37 |

| 8b | 61 | 28 |

| 4-Chloro Derivative | TBD | TBD |

2. Antiparasitic Activity

The compound has been explored for its antiparasitic effects. Similar pyridazinone derivatives have shown promising results against various parasitic infections, indicating that modifications to the core structure can enhance biological efficacy .

3. Antibacterial Activity

Studies have evaluated the antibacterial properties of related compounds. For instance, piperidine derivatives have demonstrated activity against bacterial strains, suggesting that the piperidine moiety contributes to antimicrobial effects .

The mechanisms through which this compound exerts its biological activities include:

- Inhibition of Cyclooxygenases (COX) : The selective inhibition of COX-2 over COX-1 minimizes side effects while providing anti-inflammatory benefits.

- Antimicrobial Mechanisms : The piperidine structure may interact with bacterial cell membranes or specific enzymes, disrupting their function.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anti-inflammatory Study : A compound structurally similar to this compound was tested in vivo using carrageenan-induced paw edema models. Results indicated a significant reduction in inflammation compared to control groups .

- Antiparasitic Research : A derivative was tested against protozoan parasites, showing promising results in reducing parasite load in infected models, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 2-(4-chlorophenyl)-4,5-dichloro-3(2H)-pyridazinone reacts with 4-methoxyphenylpiperidine derivatives in polar aprotic solvents like DMF or DMSO, catalyzed by bases such as KOH. Optimization involves adjusting stoichiometry (e.g., 1:1.1 molar ratio of pyridazinone to substituent), temperature (80–100°C), and reaction time (6–12 hrs). Post-synthesis purification often uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (benzene/n-hexane) .

Q. How is structural characterization performed for this compound?

- Methodology : Key techniques include:

- 1H-NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ ~3.8 ppm), and piperidine moieties (δ 1.5–2.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 399–473 for analogs) confirm molecular weight .

- X-ray crystallography : Resolves substituent geometry, particularly for chiral centers or steric hindrance analysis .

Q. What are the preliminary toxicity profiles of pyridazinone derivatives?

- Methodology : Acute toxicity is assessed via rodent models (e.g., oral LD50 in mice: >300 mg/kg). Chronic toxicity studies evaluate organ-specific effects (e.g., hepatic or renal damage) and carcinogenicity (e.g., tumorigenic data for structural analogs). Decomposition products (e.g., Cl−, NOx) are analyzed using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. chloro groups) influence biological activity in pyridazinone derivatives?

- Methodology : Comparative SAR studies use in vitro assays (e.g., enzyme inhibition, receptor binding) and computational modeling (MOE, AutoDock). For example:

- Methoxy groups : Enhance solubility and reduce cytotoxicity (e.g., IC50 improvements in anti-inflammatory assays) .

- Chloro substituents : Increase electrophilicity, improving herbicidal activity (e.g., Hill reaction inhibition in chloroplasts) .

- Piperidine rings : Modulate CNS penetration in analgesic studies . Contradictions arise when substituents alter metabolic stability (e.g., trifluoromethyl groups increasing persistence but raising toxicity) .

Q. What experimental designs are used to resolve contradictions in bioactivity data across analogs?

- Methodology : Multi-parametric analysis includes:

- Metabolic profiling : LC-MS/MS identifies detoxification pathways (e.g., cytochrome P450-mediated oxidation).

- Crystallographic studies : Resolve steric/electronic effects (e.g., 4-methoxy vs. 4-chloro phenyl interactions with target enzymes) .

- Dose-response assays : Differentiate primary vs. off-target effects (e.g., dual-action pyridazinones with herbicidal and anti-chloroplast activity) .

Q. How can computational methods predict the environmental fate or pharmacokinetics of this compound?

- Methodology :

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- DFT calculations : Predict decomposition pathways (e.g., thermal stability via bond dissociation energies) .

- Molecular dynamics : Simulate interactions with biological targets (e.g., prostaglandin H2 synthase for anti-inflammatory activity) .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- Methodology :

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve coupling efficiency.

- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., bromination-dehydrobromination) .

- In-line analytics : PAT (Process Analytical Technology) monitors intermediates via FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.